(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea

sEH inhibition Michael acceptor heterocycle SAR

(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a synthetic, trisubstituted urea featuring a piperidine-4-ylmethyl linker, a 4-fluorobenzyl terminus, and an (E)-configured furan-2-yl acryloyl amide substituent on the piperidine nitrogen. The compound belongs to the well-precedented class of piperidine urea inhibitors of soluble epoxide hydrolase (sEH), a bifunctional enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) into less bioactive dihydroxyeicosatrienoic acids (DHETs).

Molecular Formula C21H24FN3O3
Molecular Weight 385.439
CAS No. 1235706-58-7
Cat. No. B2616021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea
CAS1235706-58-7
Molecular FormulaC21H24FN3O3
Molecular Weight385.439
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3
InChIInChI=1S/C21H24FN3O3/c22-18-5-3-16(4-6-18)14-23-21(27)24-15-17-9-11-25(12-10-17)20(26)8-7-19-2-1-13-28-19/h1-8,13,17H,9-12,14-15H2,(H2,23,24,27)/b8-7+
InChIKeyDIJOXBKUHCGGFB-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea (CAS 1235706-58-7)


(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a synthetic, trisubstituted urea featuring a piperidine-4-ylmethyl linker, a 4-fluorobenzyl terminus, and an (E)-configured furan-2-yl acryloyl amide substituent on the piperidine nitrogen. The compound belongs to the well-precedented class of piperidine urea inhibitors of soluble epoxide hydrolase (sEH), a bifunctional enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) into less bioactive dihydroxyeicosatrienoic acids (DHETs). [1] The molecule integrates three distinct pharmacophoric elements: a central urea group capable of transition-state mimicry at the sEH catalytic triad, a 4-fluorobenzyl group enhancing lipophilicity and target complementarity, and a furan-acryloyl group that provides both extended conjugation and potential electrophilic character. [2]

Why Generic Piperidine Urea Substitution Fails for (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea


Piperidine urea sEH inhibitors are exquisitely sensitive to three structural vectors: the N‑terminal urea substituent (governing target complementarity and potency), the piperidine N‑acyl group (modulating pharmacokinetics and off‑target liability), and the urea‑piperidine linker length (controlling conformational fit within the L‑shaped sEH active site). [1] Even seemingly conservative substitutions—such as replacing the 4‑fluorobenzyl group with a 2,6‑difluorophenyl or benzhydryl moiety, or swapping the furan‑acryloyl for a thiophene or phenoxyethyl group—can abolish key binding interactions or introduce metabolic vulnerabilities. [2] The (E)-configured α,β‑unsaturated carbonyl of the furan‑acryloyl group further restricts conformational space relative to saturated analogs, meaning that generic piperidine urea intermediates or simplified building‑block alternatives cannot recapitulate the specific pharmacophore geometry of this compound. [3] Consequently, procurement based solely on the piperidine‑urea core without specifying the full substitution pattern carries a high risk of obtaining a chemically distinct entity with divergent biological activity.

Quantitative Evidence Guide: Differentiating (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea from Closest Structural Analogs


Structural Vector Differentiation: Furan-2-yl Acryloyl vs. Thiophene and Phenoxyethyl Analogs

The target compound incorporates an (E)-furan-2-yl acryloyl group on the piperidine nitrogen, distinguishing it from the thiophene-2-yl urea analog (CAS undisclosed) and the phenoxyethyl urea analog (CAS 1235706-??-?). In the piperidine urea sEH inhibitor class, the N‑acyl substituent profoundly influences microsomal stability and off‑target ion channel (hERG) liability. [1] The furan oxygen provides a hydrogen‑bond acceptor at a vector distinct from thiophene sulfur, while the extended conjugation of the enone system creates a larger π‑surface for hydrophobic packing in the sEH active‑site tunnel relative to the fully saturated phenoxyethyl chain. [2] Although direct experimental comparison data for this exact compound are not yet publicly available, the SAR for the piperidine urea sEH inhibitor series demonstrates that furan-containing analogs exhibit CYP450 metabolic profiles that differ from thiophene and phenoxyethyl analogs due to differences in electron density and oxidative susceptibility. [3]

sEH inhibition Michael acceptor heterocycle SAR

Aromatic Substitution Pattern: 4-Fluorobenzyl vs. 2,6-Difluorophenyl Urea Terminus

The target compound bears a 4‑fluorobenzyl group on the urea N′ nitrogen, whereas the closest analog (CAS 1235707‑16‑0) carries a 2,6‑difluorophenyl group directly attached to the urea. In the piperidine urea sEH inhibitor series, N‑aryl substitution pattern critically affects both potency and isozyme selectivity. [1] The 4‑fluorobenzyl substituent introduces a methylene spacer between the aromatic ring and urea nitrogen, increasing conformational flexibility and potentially allowing deeper penetration into the hydrophobic pocket of the sEH active site compared to the directly attached 2,6‑difluorophenyl ring. [2] Quantitative Ki values for the target compound have not been published; however, in the broader piperidine urea sEH series, 4‑substituted benzyl ureas consistently show distinct SAR from N‑phenyl ureas, with IC₅₀ shifts of up to 10‑fold depending on substitution. [3]

sEH inhibition fluorine SAR 4-fluorobenzyl pharmacophore

E-Configuration of Acryloyl Enone and Impact on Conformational Pre‑organization

The compound is defined as the (E)‑isomer of the furan‑acryloyl enone, a stereochemical feature that distinguishes it from any (Z)‑isomer impurity or saturated propanoyl analog. In sEH inhibitors bearing α,β‑unsaturated carbonyls, the E‑configuration enforces a trans‑planar geometry with an extended molecular shape that complements the elongated L‑shaped binding tunnel of sEH. [1] In contrast, the Z‑isomer would introduce a kinked conformation that is incompatible with the active‑site geometry, while a fully saturated propanoyl chain loses the planarity and π‑stacking potential of the enone system entirely. [2] The stereochemical purity of the (E)‑configured acryloyl group is therefore a critical quality attribute for procurement and biological evaluation.

E/Z isomerism conformational restriction bioisostere

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity Relative to Benzhydryl Analog

The benzhydryl analog (E)-1-benzhydryl-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea (C₂₇H₂₉N₃O₃, MW 443.5 g/mol) incorporates a bulkier, more lipophilic diarylmethane group in place of the 4‑fluorobenzyl substituent. Predicted physicochemical parameters differentiate the two compounds: the 4‑fluorobenzyl compound has a lower molecular weight (385.4 vs. 443.5 g/mol), lower predicted LogP (approximately +2.8 vs. +3.9), and a higher fraction of sp³‑hybridized carbons (Fsp³ ~0.38 vs. ~0.30), placing it in a more favorable region of CNS MPO (multiparameter optimization) space for potential CNS penetration. [1] The fluorine atom on the benzyl ring provides metabolic stability relative to the unsubstituted benzhydryl analog, which is more susceptible to CYP‑mediated oxidation at the benzylic positions. [2]

LogP tPSA Lipinski parameters CNS MPO

Urea Pharmacophore Placement: Piperidine-4-ylmethyl Linker vs. Direct Piperidine Attachment

The target compound employs a piperidin‑4‑ylmethyl linker connecting the urea to the piperidine ring, whereas many earlier piperidine urea sEH inhibitors (e.g., the 1,3‑disubstituted ureas described in Shen et al., 2009) attach the urea directly to the piperidine 4‑position without a methylene spacer. [1] The addition of the methylene group extends the distance between the urea pharmacophore and the piperidine N‑acyl group, which, based on sEH co‑crystal structures (PDB 3KOO), positions the urea deeper into the catalytic tunnel while allowing the N‑acyl furan‑acryloyl group to occupy the solvent‑exposed entrance region. [2] This spatial separation may reduce steric clash between the urea‑binding residues (Asp335, Tyr383, Tyr466) and the piperidine N‑substituent, a design principle that has been exploited in more recent sEH inhibitor patents to balance potency with metabolic stability. [3]

linker length SAR urea pharmacophore geometry sEH binding tunnel

Caveat on Evidence Strength and Availability of Direct Comparative Data

It must be explicitly stated that no peer‑reviewed head‑to‑head comparison of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea against its closest structural analogs (2,6‑difluorophenyl derivative CAS 1235707‑16‑0, benzhydryl analog, thiophene‑2‑yl urea analog, phenoxyethyl urea analog) has been identified in the published literature or major public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB via exact structure match). [1] The compound does not appear in ChEMBL with an associated bioactivity record, and its ZINC entry (if present) indicates no known activity. Therefore, all differentiation claims above are classified as Class‑level inference or Supporting evidence derived from the broader piperidine urea sEH inhibitor SAR, computational predictions, and structural reasoning. Prospective buyers should request vendor certificates of analysis confirming identity (¹H NMR, LCMS) and (E)‑isomer purity, and should consider performing their own comparative profiling against selected analogs to confirm the expected SAR. [2]

data transparency evidence quality procurement risk

Recommended Procurement and Application Scenarios for (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea


SAR Exploration of N‑Acyl Substituent Effects in Piperidine Urea sEH Inhibitor Series

When building a focused library of piperidine urea sEH inhibitors to probe the effect of N‑acyl heterocycle identity on potency, selectivity, and metabolic stability, this compound serves as the furan‑acryloyl member of the matrix. It can be compared side‑by‑side with the thiophene‑2‑yl, phenoxyethyl, and benzhydryl analogs under identical assay conditions (e.g., recombinant human sEH FRET displacement assay [1]) to deconvolute the contribution of the furan oxygen H‑bond acceptor and enone conjugation to binding energy. The (E)‑stereochemistry provides an additional control against saturated propanoyl derivatives.

Computational Docking and Molecular Dynamics Studies Using sEH Crystal Structures

The defined stereochemistry and moderate conformational flexibility (5 rotatable bonds) make this compound suitable for computational docking and MD simulation studies into sEH co‑crystal structures (PDB 3KOO, 4X6X) [1]. The furan‑acryloyl enone provides a UV‑active chromophore (λₘₐₓ ~290–310 nm) that facilitates experimental validation of binding via differential scanning fluorimetry or SPR, and the 4‑fluorobenzyl group serves as a ¹⁹F NMR probe for ligand‑observed binding experiments. [2]

In Vitro Metabolic Stability and CYP Inhibition Profiling of Fluorine‑Containing Urea Pharmacophores

The 4‑fluorobenzyl group and furan heterocycle present distinct sites for oxidative metabolism (benzylic oxidation, furan epoxidation). This compound can be used as a substrate in human liver microsome and hepatocyte stability assays to quantify intrinsic clearance (CLᵢₙₜ) and identify major metabolites via LC‑MS/MS [1]. Comparative data against the 2,6‑difluorophenyl analog (CAS 1235707‑16‑0) would reveal the metabolic advantage or liability conferred by the 4‑fluorobenzyl substitution pattern, addressing a key knowledge gap in the current SAR landscape.

Epoxy Fatty Acid Biomarker Studies in Cellular Models of Inflammation and Pain

sEH inhibitors that elevate endogenous EET levels are of interest for inflammatory pain and neuropathic pain indications. [1] This compound can be deployed in cellular assays (e.g., macrophage, endothelial, or neuronal cell lines) to measure changes in the EET/DHET ratio via LC‑MS/MS lipidomics, providing functional validation of sEH target engagement. The furan‑acryloyl moiety's potential electrophilicity should be assessed in parallel via glutathione trapping assays to rule out non‑specific thiol reactivity that could confound cellular activity interpretation.

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